molecular formula C15H11FN4O3S B15041449 N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B15041449
M. Wt: 346.3 g/mol
InChI Key: YSZIFPYWMXMNNW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a benzimidazole-derived acetamide featuring a nitro group at the 5-position of the benzimidazole core and a 2-fluorophenyl substituent on the acetamide nitrogen.

Synthetic routes for analogous compounds often involve nucleophilic substitution reactions between thiol-containing heterocycles (e.g., 5-nitro-1H-benzimidazole-2-thiol) and α-haloacetamides, followed by purification via crystallization or chromatography .

Properties

Molecular Formula

C15H11FN4O3S

Molecular Weight

346.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H11FN4O3S/c16-10-3-1-2-4-11(10)17-14(21)8-24-15-18-12-6-5-9(20(22)23)7-13(12)19-15/h1-7H,8H2,(H,17,21)(H,18,19)

InChI Key

YSZIFPYWMXMNNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Table 1: Key Structural Variations in Benzimidazole/Triazole Derivatives
Compound Name Core Heterocycle Substituent on Heterocycle Acetamide Phenyl Substituent Molecular Weight (g/mol)
N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide (Target) Benzimidazole 5-Nitro 2-Fluorophenyl ~377.35 (calculated)
M64 (2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide) Benzimidazole 5-Nitro 4-Phenoxyphenyl 435.44
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole 5-Methoxy 3-Trifluoromethylphenyl 409.37
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diamino 4-Chlorophenyl 340.81

Key Observations :

  • Nitro vs.
  • Fluorophenyl vs. Phenoxyphenyl: The 2-fluorophenyl group in the target compound offers steric compactness, whereas M64’s 4-phenoxyphenyl provides bulkier aromaticity, which could influence membrane permeability .
Table 2: Reported Bioactivities of Selected Analogs
Compound Name Biological Activity Assay System Reference
M64 (Benzimidazole-phenoxyphenyl analog) MvfR ligand-binding domain inhibitor X-ray crystallography
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide LOX inhibition (IC₅₀ = 12 µM) Lipoxygenase assay
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide BChE inhibition (IC₅₀ = 18 µM) Butyrylcholinesterase assay
This compound (Target) No direct data; inferred from structural similarity

Key Observations :

  • Oxadiazole-containing analogs (e.g., compounds 8t and 8u) exhibit moderate enzyme inhibition, implying that replacing oxadiazole with benzimidazole may alter selectivity .

Physicochemical and Crystallographic Properties

Table 3: Physical Properties and Crystallographic Data
Compound Name Melting Point (°C) Crystallographic Features Reference
This compound Not reported Inferred: Likely planar benzimidazole-acetamide core
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 167–169 Intramolecular N–H⋯N hydrogen bonds; layered 3D structure
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 156–158 Two independent molecules per unit; N–H⋯O interactions

Key Observations :

  • Pyrimidine-based analogs exhibit robust hydrogen-bonding networks, which stabilize crystal packing and may enhance thermal stability .

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